[(2R,3S,4S,5R,6R)-2-[(2S,3S,4S,5S,6S)-2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
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Overview
Description
Talisomycin is a third-generation analog of bleomycin, an antitumor antibiotic complex. It was discovered as part of efforts to develop more effective and less toxic cancer treatments. Talisomycin is produced by the bacterium Streptoalloteichus hindustanus and has shown significant antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Talisomycin is synthesized through a series of complex chemical reactions. The synthesis involves the modification of the bleomycinic acid portion of the molecule, which differentiates it from first and second-generation bleomycin analogs . The synthetic route includes the incorporation of various functional groups to enhance its antitumor properties.
Industrial Production Methods: Industrial production of talisomycin involves fermentation processes using Streptoalloteichus hindustanus. The bacterium is cultured under specific conditions to maximize the yield of talisomycin. The compound is then isolated and purified through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Talisomycin undergoes several types of chemical reactions, including:
Oxidation: Talisomycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups to enhance its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of talisomycin with modified antitumor activities .
Scientific Research Applications
Talisomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationships of antitumor antibiotics.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored as a potential treatment for various cancers due to its ability to induce DNA strand scission.
Industry: Utilized in the development of new antitumor agents and drug delivery systems
Mechanism of Action
Talisomycin exerts its effects by binding to DNA and inducing strand scission. The compound preferentially cleaves DNA at specific sequences, leading to double-strand breaks. This action disrupts cellular processes and induces apoptosis in cancer cells. The molecular targets include DNA and associated proteins involved in replication and repair .
Comparison with Similar Compounds
Bleomycin: The parent compound from which talisomycin is derived.
Bleomycin A2: Another analog with similar DNA-cleaving properties.
Liblomycin: A lipophilic analog with enhanced cellular uptake
Uniqueness: Talisomycin is unique due to its specific modifications in the bleomycinic acid portion, which enhance its antitumor activity and reduce toxicity compared to earlier analogs. Its ability to induce double-strand DNA breaks at specific sequences sets it apart from other similar compounds .
Properties
Molecular Formula |
C68H110N22O27S2 |
---|---|
Molecular Weight |
1731.9 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2S,3S,4S,5S,6S)-2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C68H110N22O27S2/c1-25-42(87-57(89-55(25)74)31(16-38(72)95)81-18-30(71)56(75)105)59(107)88-44(52(32-19-78-24-82-32)114-67-54(48(101)45(98)36(20-91)113-67)115-66-50(103)53(116-68(76)110)46(99)37(21-92)112-66)61(109)83-26(2)35(94)17-40(97)86-43(27(3)93)60(108)90-62(117-65-49(102)47(100)41(73)28(4)111-65)51(104)64-85-34(23-119-64)63-84-33(22-118-63)58(106)80-13-7-9-29(70)15-39(96)79-14-8-12-77-11-6-5-10-69/h19,22-24,26-31,35-37,41,43-54,62,65-67,77,81,91-94,98-104H,5-18,20-21,69-71,73H2,1-4H3,(H2,72,95)(H2,75,105)(H2,76,110)(H,78,82)(H,79,96)(H,80,106)(H,83,109)(H,86,97)(H,88,107)(H,90,108)(H2,74,87,89)/t26?,27?,28-,29?,30?,31?,35?,36-,37+,41+,43?,44?,45+,46+,47+,48-,49+,50-,51?,52?,53-,54-,62?,65-,66+,67+/m0/s1 |
InChI Key |
VUPBDWQPEOWRQP-SDSCCWNESA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCCCN)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)O[C@@H]5[C@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCCCN)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Synonyms |
talisomycin tallysomycin tallysomycin A tallysomycin B tallysomycin S(10) |
Origin of Product |
United States |
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